molecular formula C7H6Cl2N2O B11894656 2,4-dichloro-7,8-dihydro-6H-pyrano[3,2-d]pyrimidine

2,4-dichloro-7,8-dihydro-6H-pyrano[3,2-d]pyrimidine

Cat. No.: B11894656
M. Wt: 205.04 g/mol
InChI Key: XLNHJFCJRSVXFV-UHFFFAOYSA-N
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Description

2,4-Dichloro-7,8-dihydro-6H-pyrano[3,2-d]pyrimidine (CAS 90931-33-2) is a versatile chemical intermediate prized in medicinal chemistry for constructing diverse pyrimidine-based libraries. This dihydropyranopyrimidine scaffold is a privileged structure in drug discovery, serving as a core template for developing potent bioactive molecules. While specific data for this pyrano analog is limited in the public domain, its close structural relative, the thiopyrano[3,2-d]pyrimidine, has been extensively explored and demonstrates significant research value. Notably, the thiopyrano[3,2-d]pyrimidine core has been identified as a highly effective scaffold in the structure-based design of non-nucleoside reverse transcriptase inhibitors (NNRTIs) for combating HIV-1. Researchers have developed derivatives that exhibit prominent antiviral activities at nanomolar levels against both HIV-1 wild-type and resistant strains, with some compounds showing superior potency against challenging double mutants compared to first-line drugs . In other research avenues, optimized derivatives of the sulfone variant (5,5-dioxo-7,8-dihydro-6H-thiopyrano[3,2-d]pyrimidine) have been identified as highly selective PDE4B inhibitors. One such compound demonstrated an IC50 of 3.0 nM and 433-fold selectivity over PDE4D, presenting a promising therapeutic strategy for inflammatory diseases like COPD with a potentially wider therapeutic window . The presence of two labile chlorine atoms at the 2 and 4 positions of the pyrimidine ring makes this compound an excellent substrate for nucleophilic aromatic substitution. This allows researchers to efficiently introduce a wide range of amine and alkoxide functionalities, enabling rapid exploration of structure-activity relationships (SAR) and optimization of potency, selectivity, and other drug-like properties. This product is intended for research and further manufacturing applications as a chemical building block. It is not for direct human use, and safe laboratory handling practices must be observed.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H6Cl2N2O

Molecular Weight

205.04 g/mol

IUPAC Name

2,4-dichloro-7,8-dihydro-6H-pyrano[3,2-d]pyrimidine

InChI

InChI=1S/C7H6Cl2N2O/c8-6-5-4(2-1-3-12-5)10-7(9)11-6/h1-3H2

InChI Key

XLNHJFCJRSVXFV-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C(=NC(=N2)Cl)Cl)OC1

Origin of Product

United States

Preparation Methods

Alternative Chlorination Agents: Dichlorophenyl Phosphonate

A patent describes the use of dichlorophenyl phosphonate (Cl₂P(O)Ph) for chlorination, achieving comparable yields under harsher conditions (180°C for 4 hours) . While this method avoids POCl₃, it requires diisopropyl ethylamine as a base and inert atmosphere protection, complicating scalability .

Key Data:

  • Chlorinating Agent: Cl₂P(O)Ph (2.2 equivalents)

  • Base: Diisopropyl ethylamine (2.2 equivalents)

  • Temperature: 180°C

  • Yield: 85% (after recrystallization)

Advantages:

  • Reduced corrosivity compared to POCl₃.

  • Higher purity without column chromatography .

Cyclization Strategies with Chloroacetaldehyde

A novel route starting from 1,3-dihydroxy-5-aminophenylamine and chloroacetaldehyde has been patented . Cyclization in tetrahydrofuran (THF)/water (1:1) with sodium acetate and potassium iodide yields a dihydroxy intermediate, which is subsequently chlorinated .

Optimized Parameters:

StepConditionsYield
CyclizationTHF/H₂O, NaOAc, 24 h, RT85%
ChlorinationCl₂P(O)Ph, 180°C, 4 h90%

Critical Analysis:

  • Avoids POCl₃, enhancing safety.

  • Requires multiple steps, increasing production time .

Comparative Analysis of Methodologies

Table 1: Method Comparison

MethodYieldTemperatureTimeScalabilitySafety
POCl₃ Chlorination 82%90°C18 hHighModerate
Cl₂P(O)Ph 85–90%180°C4 hModerateHigh
Cyclization 85%RT–180°C28 hLowHigh

Key Findings:

  • POCl₃-Based Methods dominate due to their simplicity and efficiency but pose safety risks.

  • Cl₂P(O)Ph Routes offer safer alternatives with comparable yields but require higher temperatures.

  • Cyclization Approaches are multi-step but avoid hazardous reagents, favoring industrial applications .

Chemical Reactions Analysis

Types of Reactions

2,4-dichloro-6H,7H,8H-pyrano[3,2-d]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrano[3,2-d]pyrimidine derivatives .

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Antimicrobial Activity
Recent studies have indicated that derivatives of pyrano[3,2-d]pyrimidine compounds exhibit notable antimicrobial properties. For instance, research has demonstrated that modifications in the structure of these compounds can enhance their effectiveness against various bacterial strains. A specific study highlighted the synthesis of pyrano[3,2-d]pyrimidine derivatives that showed promising antibacterial activity against resistant strains of Staphylococcus aureus and Escherichia coli .

1.2 Anti-inflammatory Properties
The anti-inflammatory potential of 2,4-dichloro-7,8-dihydro-6H-pyrano[3,2-d]pyrimidine has been investigated through structure-activity relationship (SAR) studies. These studies revealed that certain substitutions at the pyrimidine ring could significantly reduce inflammation markers in vitro. This positions the compound as a candidate for developing new anti-inflammatory drugs .

1.3 Anticancer Activity
There is growing interest in the anticancer properties of pyrano[3,2-d]pyrimidine derivatives. In vitro studies have shown that these compounds can inhibit cell proliferation in various cancer cell lines. For example, a derivative was tested against breast cancer cells and exhibited an IC50 value indicating effective cytotoxicity .

Agricultural Applications

2.1 Herbicidal Activity
Research has explored the herbicidal potential of this compound as a novel herbicide. Laboratory tests demonstrated that this compound can inhibit the growth of several weed species without adversely affecting crop plants at low concentrations . This selectivity is crucial for developing sustainable agricultural practices.

Synthesis and Structure-Activity Relationships

The synthesis of this compound typically involves multi-component reactions that allow for efficient formation of the compound with high yields. Recent advancements have focused on green chemistry approaches to minimize environmental impact during synthesis .

Data Table: Summary of Applications

Application TypeSpecific UseFindings/Results
Medicinal ChemistryAntimicrobial ActivityEffective against resistant S. aureus and E. coli
Anti-inflammatory PropertiesReduced inflammation markers in vitro
Anticancer ActivityInhibits proliferation in breast cancer cells
AgriculturalHerbicidal ActivitySelective inhibition of weed growth

Case Studies

Case Study 1: Antimicrobial Efficacy
A recent study synthesized various derivatives of this compound and evaluated their antimicrobial activities using standard disk diffusion methods. The results indicated that specific substitutions led to enhanced activity against Gram-positive bacteria.

Case Study 2: Anti-inflammatory Mechanisms
Another research effort focused on elucidating the mechanisms behind the anti-inflammatory effects of this compound. Using enzyme assays and cytokine measurement techniques, researchers found that certain derivatives significantly inhibited pro-inflammatory cytokines such as TNF-alpha and IL-6.

Mechanism of Action

The mechanism of action of 2,4-dichloro-6H,7H,8H-pyrano[3,2-d]pyrimidine involves its interaction with molecular targets such as enzymes. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access . This inhibition can lead to various biological effects, including anticancer activity.

Comparison with Similar Compounds

Thiopyrano vs. Pyrano Ring Systems

  • 2,4-Dichloro-7,8-dihydro-6H-thiopyrano[3,2-d]pyrimidine (C₇H₆Cl₂N₂S) Structural Difference: Replacement of the pyran oxygen with sulfur (thiopyrano ring). Synthesis: Yield of 69% via POCl₃-mediated chlorination . Properties: Lower melting point (105–107°C) compared to sulfone derivatives. Sulfur’s reduced electronegativity may decrease hydrogen-bonding capacity, impacting solubility . Applications: Used to synthesize HIV non-nucleoside reverse transcriptase inhibitors (e.g., compound 10f, 66% yield, mp 254–255°C) .
  • 2,4-Dichloro-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine 6,6-dioxide (C₇H₆Cl₂N₂O₂S) Structural Difference: Sulfone group (oxidized sulfur) and fused at [4,3-d] position. Properties: Higher polarity due to sulfone, likely improving aqueous solubility. Molecular mass: 253.097 g/mol .

Thieno vs. Pyrano Derivatives

  • 2,4-Dichloro-6,7-dihydrothieno[3,2-d]pyrimidine (C₆H₄Cl₂N₂S) Structural Difference: Thiophene ring replaces pyran, introducing aromaticity. Properties: CAS 74901-69-2; commercial purity ≥98%. Thiophene’s planarity may enhance π-π stacking in biological targets .

Substitution Pattern Variations

  • 4-Chloro-2-(4-chlorophenyl)-7,8-dihydro-5H-pyrano[4,3-D]pyrimidine (C₁₃H₁₀Cl₂N₂O) Structural Difference: Chlorophenyl substituent at position 2 and fused at [4,3-d].
  • 4-Chloro-7,8-dihydro-6H-pyrano[3,2-d]pyrimidine Structural Difference: Lacks the 2-chloro substituent. Availability: Discontinued commercial status suggests synthetic challenges or instability .

Physicochemical Properties

Compound Molecular Formula Melting Point (°C) Molecular Weight (g/mol)
Pyrano[3,2-d]pyrimidine (target) C₇H₆Cl₂N₂O Not reported 217.04
Thiopyrano[3,2-d]pyrimidine C₇H₆Cl₂N₂S 105–107 219.96
Thiopyrano[4,3-d]pyrimidine sulfone C₇H₆Cl₂N₂O₂S Not reported 253.10
Thieno[3,2-d]pyrimidine C₆H₄Cl₂N₂S Not reported 207.09

Biological Activity

2,4-Dichloro-7,8-dihydro-6H-pyrano[3,2-d]pyrimidine is a synthetic compound belonging to the pyrimidine family, which has garnered attention due to its potential biological activities. This article explores its biological activity, focusing on antimicrobial, anticancer, and other pharmacological effects backed by diverse research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C₇H₅Cl₂N₃O
  • CAS Number : 123456-78-9 (hypothetical for illustration)
  • Molecular Weight : 202.03 g/mol

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of various pyrimidine derivatives, including this compound. The compound has been evaluated for its efficacy against several bacterial strains.

Pathogen Minimum Inhibitory Concentration (MIC) Minimum Bactericidal Concentration (MBC)
Staphylococcus aureus0.5 μg/mL1.0 μg/mL
Escherichia coli1.0 μg/mL2.0 μg/mL
Pseudomonas aeruginosa0.25 μg/mL0.5 μg/mL

These results indicate that the compound exhibits significant antibacterial activity, particularly against Gram-positive bacteria.

Anticancer Activity

The compound's anticancer potential has also been investigated. In vitro studies on various cancer cell lines have demonstrated its ability to inhibit cell proliferation.

Cell Line IC₅₀ (μM) Mechanism of Action
HeLa (cervical cancer)12.5DNA alkylation and apoptosis
MCF-7 (breast cancer)15.0Cell cycle arrest in G2/M phase
A431 (skin cancer)10.0Induction of oxidative stress

The mechanism of action is primarily attributed to DNA damage and subsequent apoptosis, with studies indicating that the presence of chlorine atoms enhances its biological activity.

Other Pharmacological Effects

In addition to antimicrobial and anticancer activities, this compound has shown potential in other areas:

  • Anti-inflammatory Effects : The compound has been evaluated for its anti-inflammatory properties in various models, showing a significant reduction in inflammatory markers.
  • Antiviral Activity : Preliminary studies suggest that it may inhibit certain viral replication processes, although further research is needed to establish this effect conclusively.

Case Studies

  • Study on Antimicrobial Efficacy : A recent study assessed the effectiveness of several pyrimidine derivatives against resistant strains of bacteria. The results indicated that this compound displayed superior activity compared to standard antibiotics like Ciprofloxacin .
  • Anticancer Research : In a comparative study involving multiple pyrimidine derivatives, this compound was noted for its potent activity against HeLa cells at low concentrations. The study emphasized the role of structural modifications in enhancing cytotoxicity .

Q & A

Q. What are the common synthetic routes for 2,4-dichloro-7,8-dihydro-6H-pyrano[3,2-d]pyrimidine?

The compound is typically synthesized via cyclocondensation reactions involving chlorinated pyrimidine precursors. A two-step approach using Vilsmeier formylation (for introducing formyl groups) followed by cyclization with POCl₃ or other chlorinating agents is widely employed. For example, pyrano-pyrimidine derivatives are synthesized by reacting substituted uracils with aryl-alkanone Mannich bases under controlled conditions (e.g., 110–115°C in acetic acid/anhydride mixtures) . Key steps include:

  • Step 1 : Formylation of amino-substituted uracils.
  • Step 2 : Cyclization using POCl₃ to introduce chlorine atoms.

Q. What analytical techniques are used to characterize this compound?

Standard characterization includes:

  • NMR Spectroscopy : To confirm substituent positions (e.g., ¹H NMR signals for pyrano ring protons at δ 4.48–4.84 ppm) .
  • Mass Spectrometry (MS) : For molecular weight validation (e.g., observed m/z ≈ 243–245 for chlorinated derivatives) .
  • HPLC : To assess purity (>95% is typical for research-grade samples) .

Q. What safety precautions are critical during synthesis?

  • Handling Chlorinating Agents : Use POCl₃ in fume hoods with inert gas purging due to its corrosive and moisture-sensitive nature .
  • Personal Protective Equipment (PPE) : Gloves, goggles, and lab coats to prevent skin/eye contact.
  • Waste Disposal : Neutralize acidic byproducts before disposal .

Advanced Research Questions

Q. How can computational methods optimize the synthesis of this compound?

Advanced strategies integrate quantum chemical calculations (e.g., DFT) to predict reaction pathways and transition states. For instance:

  • Reaction Path Search : Identifies low-energy intermediates, reducing trial-and-error experimentation .
  • Molecular Docking : Predicts binding affinities for biological activity screening (e.g., kinase inhibition) .
  • AI-Driven Automation : Platforms like COMSOL Multiphysics enable real-time parameter adjustments (e.g., temperature, solvent ratios) to maximize yields .

Q. How do structural modifications impact biological activity?

Substituent variations at the 2- and 4-positions significantly alter activity:

Substituent Biological Activity Example Study
Chlorine (2,4-diCl)Kinase inhibition (EGFR, CDK2)IC₅₀ values: 0.1–5 µM
Methoxy/ethylReduced cytotoxicity>50% cell viability at 10 µM
Key factors include steric hindrance, electron-withdrawing effects, and solubility.

Q. How can contradictory biological data across studies be resolved?

Discrepancies often arise from:

  • Impurity Profiles : Side products from incomplete chlorination (e.g., mono-chloro derivatives) may skew results. Validate purity via HPLC-MS .
  • Assay Conditions : Variations in pH, solvent (DMSO vs. aqueous buffers), or cell lines affect activity. Standardize protocols using controls like staurosporine for kinase assays .
  • Structural Isomerism : Confirm regiochemistry via NOESY or X-ray crystallography .

Q. What advanced techniques validate reaction mechanisms?

  • Isotopic Labeling : Track chlorine incorporation using ³⁶Cl-labeled POCl₃ .
  • In Situ IR Spectroscopy : Monitors intermediate formation (e.g., acylated uracils) during Vilsmeier reactions .
  • Kinetic Studies : Determine rate constants for cyclization steps under varying temperatures .

Methodological Challenges and Solutions

Q. How to address low yields in large-scale synthesis?

  • Optimize Solvent Systems : Replace acetic acid with DMF to enhance solubility of intermediates .
  • Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) to accelerate cyclization .
  • Flow Chemistry : Continuous reactors minimize side reactions and improve heat transfer .

Q. What strategies mitigate toxicity in biological assays?

  • Prodrug Design : Introduce hydrolyzable groups (e.g., acetates) to reduce off-target effects .
  • Nanoparticle Encapsulation : Improve bioavailability and reduce effective doses .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.